3'-Chloro-5'-(pentafluorosulfur)acetophenone
Overview
Description
3'-Chloro-5'-(pentafluorosulfur)acetophenone is a useful research compound. Its molecular formula is C8H6ClF5OS and its molecular weight is 280.64 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Properties
Green Synthesis of Substituted 2-Hydroxy-Acetophenones : 3',5'-Dihalo-substituted 2-hydroxy-acetophenones are synthesized through halogenation reactions involving 2-hydroxy-acetophenone. This process is notable for its environmentally friendly approach and simplicity (Gao Wen-ta, 2014).
Use in Inorganic Analysis : 2,4-Hydroxy-5-chloro-acetophenone serves as a sensitive colorimetric reagent for iron(III) and uranyl(II) ions in analytical chemistry. It changes color in the presence of these ions, indicating their presence in samples (Banerji & Dey, 1958).
Synthesis of Novel Palladacycles : This chemical is involved in the synthesis of 3-(2-Chloroquinolin-3-yl)-1,5-bis(3,4,5-trimethoxy-phenyl)-pentane-2,4-dione derivatives. These derivatives are important in the formation of novel palladacycles, which have potential applications in catalysis and material science (Elgazwy, 2009).
Chemical Reactions and Catalysis
Catalysis in Synthesis of δ-Sultones : This compound is utilized as a catalyst in the synthesis of δ-sultones. The process is significant for its high yield, short reaction times, and environmentally friendly methodology (Rad‐Moghadam et al., 2016).
Synthesis of Antitubercular and Anticancer Pyrazole Derivatives : Involved in the synthesis of compounds for potential antitubercular and anticancer activity. This emphasizes its role in pharmaceutical research and drug development (Neha et al., 2013).
Promoting Selective Oxidation in Chemical Industry : This chemical is used in catalyzing the oxidation of ethylbenzene, a key reaction in the production of valuable intermediates for the chemical industry (Liu et al., 2020).
Synthesis of Antimicrobial Compounds : Plays a role in the synthesis of (E)-1-(5-chloro-2-hydroxyphenyl)-3-phenylprop-2-en-1-one compounds, which have shown promising antimicrobial activities (Balaji et al., 2016).
Properties
IUPAC Name |
1-[3-chloro-5-(pentafluoro-λ6-sulfanyl)phenyl]ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClF5OS/c1-5(15)6-2-7(9)4-8(3-6)16(10,11,12,13)14/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOKYPWIXBPTSMM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC(=C1)Cl)S(F)(F)(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClF5OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
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